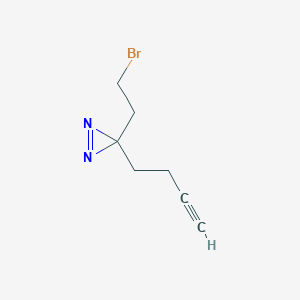
N-(2,4-difluorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, also known as DFB, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. DFB has been found to inhibit the growth of cancer cells and has shown promise as a treatment for various types of cancer.
作用機序
N-(2,4-difluorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide inhibits the growth of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell proliferation, survival, and metabolism, and is often dysregulated in cancer cells. This compound inhibits the activity of PI3K, Akt, and mTOR, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in normal cells, making it a promising therapeutic agent. In addition to its anti-cancer effects, this compound has also been shown to have anti-inflammatory and anti-oxidant properties. This compound has been found to reduce the production of pro-inflammatory cytokines and inhibit oxidative stress, which are involved in the development of various diseases.
実験室実験の利点と制限
N-(2,4-difluorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has several advantages for lab experiments, including its high purity and stability. However, this compound is a relatively new compound and more research is needed to fully understand its pharmacokinetics and pharmacodynamics. In addition, the synthesis method of this compound is complex and requires specialized equipment, which may limit its availability for some researchers.
将来の方向性
There are several future directions for the research of N-(2,4-difluorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide. One direction is to further investigate its potential as a combination therapy with chemotherapy drugs. Another direction is to explore its effects on other signaling pathways involved in cancer development, such as the MAPK pathway. Additionally, more research is needed to understand the pharmacokinetics and pharmacodynamics of this compound, as well as its potential side effects. Overall, this compound shows great promise as a potential therapeutic agent for the treatment of cancer and other diseases.
合成法
The synthesis of N-(2,4-difluorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves the reaction of 2,4-difluorobenzylamine with isonicotinoyl chloride in the presence of triethylamine. The resulting product is then reacted with 3-tetrahydrothiophenol to form this compound. The synthesis method has been optimized to achieve a high yield and purity of this compound.
科学的研究の応用
N-(2,4-difluorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been extensively studied for its potential therapeutic applications in cancer treatment. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has been found to be effective against various types of cancer, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to sensitize cancer cells to chemotherapy drugs, making it a potential combination therapy.
特性
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2S/c18-13-2-1-12(15(19)8-13)9-21-17(22)11-3-5-20-16(7-11)23-14-4-6-24-10-14/h1-3,5,7-8,14H,4,6,9-10H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGCWDLGDWQHJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NCC3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,7-dimethoxy-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2411444.png)
![(Z)-methyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2411445.png)






![tert-butyl N-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2411458.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide](/img/structure/B2411459.png)
